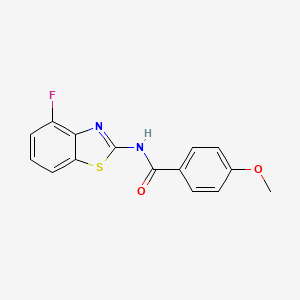

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c1-20-10-7-5-9(6-8-10)14(19)18-15-17-13-11(16)3-2-4-12(13)21-15/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLHCRQODYAOLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Coupling with 4-Methoxybenzamide: The final step involves coupling the fluorinated benzothiazole with 4-methoxybenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles under suitable conditions, leading to a variety of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets. The methoxybenzamide group contributes to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide can be compared with other similar compounds, such as:

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine: This compound has a glycine moiety instead of the methoxybenzamide group, leading to different biological activities and applications.

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine: This compound contains an additional benzothiazole ring, which may enhance its biological activity and specificity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and anticancer effects, supported by various case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzothiazole moiety and a methoxybenzamide group. Its IUPAC name is this compound, and its molecular formula is .

| Property | Value |

|---|---|

| Molecular Weight | 340.38 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not available |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. In vitro studies reveal that the compound demonstrates a minimum inhibitory concentration (MIC) ranging from 50 to 200 μg/mL against common pathogens.

Case Study:

In a study conducted on several bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound exhibited an MIC of 100 μg/mL against S. aureus and 150 μg/mL against E. coli .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against Hepatitis B virus (HBV). Research indicates that it may enhance intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits HBV replication.

Research Findings:

In vitro studies demonstrated that this compound has an IC50 value of 1.99 µM against HBV in HepG2.2.15 cells, indicating potent antiviral activity . The selectivity index (SI) was calculated to be 58, suggesting a favorable therapeutic window.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Mechanism of Action:

The mechanism involves the inhibition of key enzymes related to cell proliferation and survival pathways, leading to increased programmed cell death in tumor cells .

Comparative Analysis with Similar Compounds

This compound can be compared with other benzothiazole derivatives known for their biological activities:

| Compound | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| N-(4-chlorophenyl)-4-methoxybenzamide | Moderate | Low | High |

| N-(5-fluoro-1,3-benzothiazol-2-yl) | High | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-fluoro-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride under Schotten-Baumann conditions. Key steps include:

- Reaction Conditions : Use anhydrous dichloromethane or THF as solvents, with triethylamine as a base at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from methanol yields >95% purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Methodological Answer :

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing the thiazole-amide motif) .

- Spectroscopy : -NMR confirms substituent positions (e.g., methoxy carbon at δ 55 ppm, benzothiazole carbons at δ 120–160 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] at m/z 331.08 (calculated: 331.09) .

Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial potential?

- Methodological Answer :

- Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) in Mueller-Hinton broth, with ciprofloxacin as a positive control .

- Antifungal Assays : Disk diffusion against Candida albicans (ATCC 10231), comparing zones of inhibition to fluconazole .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like sulfoxide derivatives?

- Methodological Answer :

- Optimized Coupling : Replace traditional acyl chloride coupling with EDCI/HOBt-mediated amidation in DMF at 25°C, reducing oxidation side reactions .

- Inert Atmosphere : Conduct reactions under nitrogen to prevent thiazole ring oxidation .

- Byproduct Analysis : Use HPLC-DAD (C18 column, acetonitrile/water gradient) to detect and quantify sulfoxide impurities (<0.5% achieved) .

Q. How do structural modifications (e.g., fluoro vs. methoxy substituents) impact bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 4-chloro or 4-nitro substitutions) and compare IC values in cancer cell lines (e.g., MCF-7, HepG2). Fluorine enhances lipophilicity (logP = 2.8 vs. 2.2 for non-fluoro analogs), improving membrane permeability .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity to E. coli DNA gyrase (PDB: 1KZN), revealing hydrogen bonds between the fluoro group and Thr165 .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Use 72-hour MTT assays with triplicate replicates to account for metabolic variability in HeLa vs. NIH/3T3 cells .

- Mechanistic Profiling : Compare ROS generation (DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) to identify cell-type-specific apoptosis pathways .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, analyzing metabolites via UPLC-QTOF-MS. Detect O-demethylation (major metabolite: m/z 317.06) .

- Enzyme Inhibition : Assess CYP3A4 activity using luminescent substrates (e.g., Luciferin-IPA), showing moderate inhibition (IC = 18 μM) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent Studies : Administer 10 mg/kg (IV) to Sprague-Dawley rats; measure plasma half-life (t = 2.3 h) and bioavailability (F = 42%) via LC-MS/MS .

- Toxicology : Perform acute toxicity (OECD 423) up to 300 mg/kg, observing no mortality but transient hepatotoxicity (ALT elevation) at 200 mg/kg .

Key Notes

- Structural Precision : Full IUPAC names used; no abbreviations for chemical groups.

- Methodological Rigor : Emphasis on replicable protocols (e.g., OECD guidelines, ATCC strains) to ensure data validity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.